molecular formula C17H20ClN5O B2639315 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097920-99-3

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No.: B2639315
CAS No.: 2097920-99-3
M. Wt: 345.83
InChI Key: BDCRUCHTVJHVPD-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyrimidinyl group, and a pyrrolidinyl group, all connected through a urea linkage. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1-8 µM . The interaction between this compound and COX-2 is primarily through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to downregulate the expression of pro-inflammatory cytokines in macrophages, thereby reducing inflammation . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced production of inflammatory mediators.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory prostaglandins . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects. Prolonged exposure may also result in adaptive cellular responses, such as upregulation of alternative inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on other metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a COX-2 inhibitor. The compound interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body . Additionally, this compound affects metabolic flux by inhibiting key enzymes in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to serum albumin, facilitating its transport in the bloodstream and distribution to target tissues. Additionally, its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments, such as cell membranes and intracellular organelles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the nuclear membrane, where it interacts with COX-2 enzymes and transcription factors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in these compartments allows it to effectively modulate enzyme activity and gene expression, leading to its observed biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorobenzylamine: This is achieved by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of Pyrimidinyl-Pyrrolidine Intermediate: This involves the reaction of pyrimidine-2-carbaldehyde with pyrrolidine in the presence of a catalyst like p-toluenesulfonic acid.

    Coupling Reaction: The final step involves the coupling of 4-chlorobenzylamine with the pyrimidinyl-pyrrolidine intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
  • 1-[(4-Fluorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
  • 1-[(4-Methylphenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Uniqueness

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-21-17(24)22-12-15-3-1-10-23(15)16-19-8-2-9-20-16/h2,4-9,15H,1,3,10-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRUCHTVJHVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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